molecular formula C9H16O4 B6615998 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid CAS No. 1341954-04-8

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid

Cat. No. B6615998
CAS RN: 1341954-04-8
M. Wt: 188.22 g/mol
InChI Key: CMJLFKHDMXJKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid, also known as oxamic acid, is an organic compound that is widely used in the field of biochemistry and biophysics. It is an important building block for many biological processes, including the synthesis of proteins and other biomolecules. Oxamic acid is also used in the study of enzyme kinetics and metabolic pathways.

Scientific Research Applications

Oxamic acid is widely used in the field of biochemistry and biophysics due to its unique properties. It is used as a substrate in enzyme kinetics studies, as a inhibitor of enzymes, and as a probe for metabolic pathways. It is also used in the study of the structure and function of proteins. In addition, 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid acid is used in the study of enzyme inhibitors, drug metabolism, and drug-target interactions.

Mechanism of Action

Oxamic acid is a competitive inhibitor of a variety of enzymes, including those involved in glycolysis, the citric acid cycle, and the pentose phosphate pathway. It works by binding to the active site of the enzyme and preventing the substrate from binding and catalyzing the reaction.
Biochemical and Physiological Effects
Oxamic acid is known to have a variety of biochemical and physiological effects. It has been shown to inhibit glycolysis, the citric acid cycle, and the pentose phosphate pathway. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid acid for laboratory experiments is its low cost and easy availability. It is also relatively stable and does not degrade easily. However, there are some limitations to its use. The most notable is its solubility in water, which can make it difficult to use in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain applications.

Future Directions

The potential applications of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid acid are vast. It could be used in the development of new drugs and drug delivery systems, as well as in the study of enzyme inhibitors and drug-target interactions. It could also be used in the study of metabolic pathways and the structure and function of proteins. In addition, it could be used in the development of new diagnostic and therapeutic tools. Finally, it could be used in the development of new biotechnologies, such as gene editing and gene therapy.

Synthesis Methods

Oxamic acid is synthesized from the reaction of 2-methylpropanoic acid and 3-hydroxyoxan-3-yl chloride in the presence of anhydrous sodium carbonate. The reaction is carried out at room temperature and the product is isolated by precipitation with aqueous sodium chloride. The yield of the reaction is typically around 70-80%.

properties

IUPAC Name

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)4-3-5-13-6-9/h12H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJLFKHDMXJKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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